Thymidine-5'-diphosphate

概要

説明

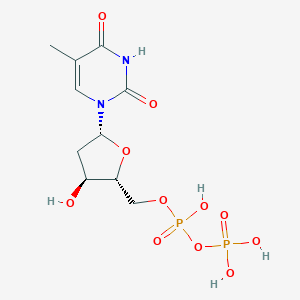

チミジン5'-二リン酸は、デオキシリボ核酸の生合成において重要な役割を果たすヌクレオチド二リン酸です。 ピロリン酸とヌクレオシドチミジンのエステルであり、ピロリン酸基、五炭糖リボース、およびヌクレオ塩基チミンで構成されています 。この化合物は、特にデオキシリボ核酸とリボ核酸の合成において、さまざまな生化学的プロセスに不可欠です。

2. 製法

合成経路と反応条件: チミジン5'-二リン酸は、チミジンのリン酸化によって合成できます。この反応は、特定の条件下でピロリン酸とチミジンを使用し、二リン酸エステルを形成します。 この反応は通常、触媒を必要とし、制御された温度とpH条件下で行われます .

工業生産方法: 工業的な設定では、チミジン5'-二リン酸は酵素的方法を使用して生産されます。ヌクレオシド二リン酸キナーゼなどの酵素は、チミジンモノリン酸をチミジン二リン酸にリン酸化するために使用されます。 この方法は、その効率と特異性のために好まれています .

3. 化学反応解析

反応の種類: チミジン5'-二リン酸は、次のようなさまざまな化学反応を起こします。

リン酸化: チミジン三リン酸を形成するためのリン酸基の付加。

加水分解: チミジンモノリン酸と無機リン酸を形成するための二リン酸結合の開裂。

置換: チミン塩基の官能基の置換を含む反応.

一般的な試薬と条件:

リン酸化: アデノシン三リン酸とヌクレオシド二リン酸キナーゼを触媒として必要とする。

加水分解: 通常、特定の酵素または酸性条件の存在下で水溶液中で行われる。

生成される主な生成物:

チミジン三リン酸: リン酸化によって生成される。

チミジンモノリン酸: 加水分解によって生成される。

置換されたチミジン誘導体: 置換反応によって生成される.

4. 科学研究への応用

チミジン5'-二リン酸は、科学研究において多くの用途があります。

化学: さまざまなヌクレオチドとヌクレオシドアナログの合成における前駆体として使用される。

生物学: デオキシリボ核酸の複製と修復機構の研究において重要な役割を果たす。

医学: 抗ウイルス薬と抗がん剤の開発に使用される。プロドラッグの活性化に関与する酵素の基質として役立つ。

準備方法

Synthetic Routes and Reaction Conditions: Thymidine-5’-Diphosphate can be synthesized through the phosphorylation of thymidine. The reaction involves the use of pyrophosphoric acid and thymidine under specific conditions to form the diphosphate ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, Thymidine-5’-Diphosphate is produced using enzymatic methods. Enzymes such as nucleoside diphosphate kinases are employed to catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate. This method is preferred due to its efficiency and specificity .

化学反応の分析

Types of Reactions: Thymidine-5’-Diphosphate undergoes various chemical reactions, including:

Phosphorylation: The addition of a phosphate group to form thymidine triphosphate.

Hydrolysis: The cleavage of the diphosphate bond to form thymidine monophosphate and inorganic phosphate.

Substitution: Reactions involving the replacement of functional groups on the thymine base.

Common Reagents and Conditions:

Phosphorylation: Requires adenosine triphosphate and nucleoside diphosphate kinase as a catalyst.

Hydrolysis: Typically conducted in aqueous solutions with the presence of specific enzymes or acidic conditions.

Substitution: Involves reagents such as halogens or alkylating agents under controlled conditions.

Major Products Formed:

Thymidine Triphosphate: Formed through phosphorylation.

Thymidine Monophosphate: Formed through hydrolysis.

Substituted Thymidine Derivatives: Formed through substitution reactions.

科学的研究の応用

Role in Nucleotide Synthesis

Nucleotide Synthesis Pathways

- dTDP serves as a precursor in the synthesis of thymidine triphosphate (dTTP), which is essential for DNA replication and repair. It is produced from deoxyuridine monophosphate (dUMP) via thymidylate synthase, which catalyzes the reduction of dUMP to dTMP, followed by phosphorylation to form dTDP.

| Process | Enzyme | Substrate | Product |

|---|---|---|---|

| Conversion of dUMP to dTMP | Thymidylate synthase | dUMP + N5,N10-methylene THF | dTMP |

| Phosphorylation to dTDP | Thymidine kinase | dTMP | dTDP |

Cancer Research

Targeting Metabolic Vulnerabilities

Recent studies have highlighted the potential of manipulating dTDP levels to exploit metabolic vulnerabilities in cancer cells. For instance, a study demonstrated that overconsumption of dTMP by cytosolic thymidylate 5'-phosphohydrolase (CT) could induce nucleotide imbalance in triple-negative breast cancer (TNBC) cells, leading to apoptosis. This approach leverages the dependency of cancer cells on nucleotide synthesis pathways, suggesting that targeting these pathways could be an effective therapeutic strategy.

- Case Study: TNBC Treatment

- Objective: Investigate the effects of CT on TNBC cell lines.

- Method: Transfection with CT mRNA and analysis of metabolic effects.

- Findings: Induced nucleotide imbalance led to increased metabolic vulnerability and cell death.

Biochemical Assays

Enzyme Activity Measurement

dTDP is utilized in various biochemical assays to measure enzyme activities related to nucleotide metabolism. For example, its role as a substrate for thymidine kinase allows researchers to quantify enzyme activity in different biological samples.

| Enzyme | Substrate | Product | Assay Type |

|---|---|---|---|

| Thymidine kinase | dTDP | dTTP | Enzyme activity assay |

| Nucleoside diphosphate kinase A | NDPs | NTPs | Kinase activity assay |

Pharmaceutical Applications

Drug Development

While thymidine-5'-diphosphate itself is not currently approved as a therapeutic agent, its derivatives and analogs are being explored for their potential as antiviral and anticancer drugs. Researchers are investigating how modifications to the structure of dTDP can enhance its efficacy against specific targets in viral replication and tumor growth.

- Example: Analog development targeting viral polymerases or kinases involved in DNA synthesis.

Metabolic Studies

Understanding Cellular Metabolism

Research involving dTDP has provided insights into cellular metabolism, particularly regarding how changes in nucleotide pools affect cell growth and differentiation. By manipulating levels of dTDP and its derivatives, scientists can study their impact on metabolic pathways and cellular functions.

作用機序

チミジン5'-二リン酸は、主にヌクレオチド代謝における役割を通じてその効果を発揮します。ヌクレオシド二リン酸キナーゼの基質として機能し、ヌクレオシド三リン酸を形成するためのリン酸基の転移を触媒します。これらの三リン酸は、デオキシリボ核酸の合成と修復に不可欠です。 この化合物は、ヌクレオチド代謝に関与するさまざまな酵素とも相互作用し、複製や転写などの細胞プロセスに影響を与えます .

類似の化合物:

チミジンモノリン酸: 単一のリン酸基を持つヌクレオチドモノリン酸。

チミジン三リン酸: 3つのリン酸基を持つヌクレオチド三リン酸。

デオキシウリジン二リン酸: ウラシルをヌクレオ塩基とするヌクレオチド二リン酸

独自性: チミジン5'-二リン酸は、デオキシリボ核酸の合成における特定の役割のために独特です。チミジンモノリン酸とチミジン三リン酸とは異なり、それはリン酸化経路の中間体として機能し、細胞内のヌクレオチドプールの調節に不可欠です。 さらに、特定の酵素との相互作用とさまざまな生化学的経路への関与は、その独自性を強調しています .

類似化合物との比較

Thymidine Monophosphate: A nucleotide monophosphate with a single phosphate group.

Thymidine Triphosphate: A nucleotide triphosphate with three phosphate groups.

Deoxyuridine Diphosphate: A nucleotide diphosphate with uracil as the nucleobase

Uniqueness: Thymidine-5’-Diphosphate is unique due to its specific role in the synthesis of deoxyribonucleic acid. Unlike thymidine monophosphate and thymidine triphosphate, it serves as an intermediate in the phosphorylation pathway, making it essential for the regulation of nucleotide pools within the cell. Additionally, its interactions with specific enzymes and its involvement in various biochemical pathways highlight its distinctiveness .

生物活性

Thymidine-5'-diphosphate (dTDP) is a significant nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and metabolism. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOP

- Molecular Weight : 402.19 g/mol

- Structure : dTDP consists of a thymine base linked to a ribose sugar, which is further phosphorylated to form a diphosphate group. This structure is essential for its function as a substrate in enzymatic reactions.

dTDP is primarily involved in the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA replication and repair. The conversion from dTMP to dTDP is catalyzed by thymidylate kinase (TMPK), utilizing ATP as a phosphate donor .

Key Functions :

- DNA Synthesis : dTDP serves as a precursor for dTTP, which is incorporated into DNA during replication.

- Cell Proliferation : It plays a role in cellular processes that require rapid DNA synthesis, such as cell division and growth.

- Signal Transduction : dTDP can influence signaling pathways through its interactions with various proteins involved in cell signaling.

Enzymatic Interactions

dTDP interacts with several enzymes, including:

- Thymidylate Kinase (TMPK) : Catalyzes the phosphorylation of dTMP to dTDP.

- Nucleoside Diphosphate Kinase (NME1) : Involved in the synthesis of nucleoside triphosphates other than ATP, playing roles in cellular energy metabolism and signaling .

Biological Activity Summary Table

| Activity Type | Description |

|---|---|

| Synthesis of dTTP | Precursor for DNA synthesis |

| Cell Proliferation | Essential for cell division and growth |

| Enzymatic Interactions | Substrate for TMPK; involved with NME1 |

| Signal Transduction | Influences cellular signaling pathways |

Inhibition Studies

Recent studies have explored the inhibitory effects of compounds on bacterial growth, particularly focusing on Bacillus anthracis. Several compounds demonstrated the ability to inhibit thymidine monophosphate activity, suggesting potential therapeutic applications against bacterial infections .

Structural Modifications

Research has also investigated the effects of structural modifications on the biological activity of dTDP. For instance, derivatives like this compound-L-rhamnose have shown comparable biological activities at equivalent concentrations, indicating that modifications can retain essential functionalities while potentially enhancing solubility or bioavailability .

Pharmacological Properties

The pharmacokinetic properties of dTDP indicate moderate absorption characteristics across biological membranes. It has been noted that it is not a substrate for P-glycoprotein, suggesting limited interaction with drug transport mechanisms .

特性

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLXYODCHAELLY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027011 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-97-4 | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dTDP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。